N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is a chemical compound with the molecular formula C8H11ClN4O4. It is a derivative of ethanediamine, where one of the amine groups is substituted with a 2,4-dinitrophenyl group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride typically involves the reaction of 1,2-ethanediamine with 2,4-dinitrochlorobenzene. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ethanediamine derivatives.
Scientific Research Applications
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N1-(2,4-dinitrophenyl): Similar structure but without the hydrochloride salt.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group but with a hydrazine moiety.
1,2-Diaminoethane: The parent compound without the dinitrophenyl substitution.
Uniqueness
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride is unique due to the presence of both the ethanediamine backbone and the dinitrophenyl group, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C8H11ClN4O4 |
---|---|
Molecular Weight |
262.65 g/mol |
IUPAC Name |
N'-(2,4-dinitrophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10N4O4.ClH/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16;/h1-2,5,10H,3-4,9H2;1H |
InChI Key |
FKYMIDKRJLCALZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.